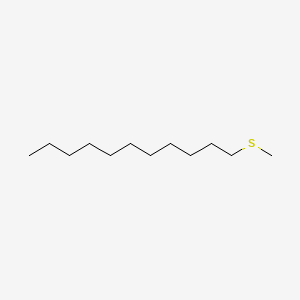

2-Thiatridecane

Description

2-Thiatridecane (CAS 7289-44-3) is a sulfur-containing organic compound classified as a thioether, where a sulfur atom bridges the second and third carbon atoms in a tridecane chain. With a molecular weight of 196.290 g/mol, it is structurally defined by the formula C₁₂H₂₆S. Thioethers like this compound are notable for their role in coordination chemistry, acting as ligands in transition metal complexes due to the electron-donating properties of sulfur .

Properties

CAS No. |

7289-44-3 |

|---|---|

Molecular Formula |

C12H26S |

Molecular Weight |

202.40 g/mol |

IUPAC Name |

1-methylsulfanylundecane |

InChI |

InChI=1S/C12H26S/c1-3-4-5-6-7-8-9-10-11-12-13-2/h3-12H2,1-2H3 |

InChI Key |

HDOADYQJIBYVGE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCSC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiatridecane typically involves the reaction of undecyl halides with thiols under basic conditions. For example, the reaction of 1-bromoundecane with methylthiolate anion in the presence of a base like sodium hydride can yield this compound. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as distillation and chromatography are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 2-Thiatridecane can undergo various chemical reactions, including:

Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of this compound can lead to the formation of thiols and other reduced sulfur species. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂), peracids.

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, reduced sulfur species.

Substitution: Various substituted organosulfur compounds.

Scientific Research Applications

2-Thiatridecane has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds. Its unique properties make it valuable in studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound can be used in the study of sulfur metabolism and its role in biological systems. It may also serve as a model compound for investigating the behavior of sulfur-containing biomolecules.

Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: this compound is used in the production of specialty chemicals, including surfactants, lubricants, and additives. Its properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Thiatridecane involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form bonds with various electrophiles, leading to the formation of new chemical species. This interaction can affect biological pathways and processes, making this compound a valuable compound for studying sulfur chemistry in biological systems.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and molecular data for 2-Thiatridecane and its analogs:

Key Observations:

- Molecular Weight Isomers : this compound, 2-methyl-2-undecanethiol, and N-decyl ethyl sulfide share identical molecular weights (196.290 g/mol) but differ in functional groups. Thiols (-SH) exhibit higher reactivity (e.g., disulfide bond formation) compared to sulfides .

- Sulfur Position : this compound’s sulfur atom is embedded within the carbon chain, distinguishing it from thiophene derivatives (e.g., 2-Thiopheneethylamine), where sulfur is part of an aromatic ring. This structural difference impacts electronic properties and applications .

Physicochemical Properties

While explicit data (e.g., boiling points, solubility) for this compound is unavailable in the evidence, inferences can be drawn from analogs:

- Thiols vs. Sulfides : Thiols like 1-dodecanethiol (CAS 112-55-0) typically have lower boiling points than sulfides due to weaker van der Waals forces. Sulfides, including this compound, may exhibit higher thermal stability .

Biological Activity

2-Thiatridecane, a sulfur-containing organic compound, has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and various applications of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by a straight-chain structure with a sulfur atom incorporated into the carbon chain. Its molecular formula is , and it is classified as a thioether. This structural feature contributes to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity , making it a candidate for further development in pharmaceutical applications. Studies have shown that sulfur-containing compounds can enhance the efficacy of antimicrobial agents by disrupting bacterial cell membranes or inhibiting metabolic processes.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor . Specifically, it has been studied in relation to xanthine oxidase (XO), an enzyme involved in the production of uric acid. Inhibitors of XO are important for managing conditions such as gout and hyperuricemia. Preliminary findings suggest that derivatives of this compound may exhibit significant inhibitory effects on XO activity, similar to other thiazolidine derivatives which have shown promising results in enzyme inhibition studies .

Synthesis and Evaluation

A series of experiments have focused on synthesizing derivatives of this compound to evaluate their biological activities. For instance, one study synthesized various thiazolidine derivatives and assessed their potency as xanthine oxidase inhibitors. The most potent derivative exhibited an IC50 value significantly lower than allopurinol, a standard medication for gout .

| Compound | Structure | IC50 (μmol/L) | Activity |

|---|---|---|---|

| 6k | 6k Structure | 3.56 | Strong XO inhibitor |

| Allopurinol | Allopurinol Structure | ~8.9 | Standard XO inhibitor |

The mechanism by which this compound exerts its biological effects is primarily through its ability to interact with various molecular targets due to the presence of the sulfur atom. This atom can form bonds with metals and other electrophilic species, enhancing its reactivity in biological systems. Molecular docking studies have suggested that interactions at specific active sites within enzymes can lead to effective inhibition .

Applications in Drug Development

The potential applications of this compound extend beyond antimicrobial activity and enzyme inhibition. Its structure allows it to serve as a scaffold for designing new therapeutic agents, particularly in the fields of oncology and metabolic disorders. Compounds derived from this compound are being explored for their ability to target specific pathways involved in cancer cell proliferation and metabolic regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.